molecular formula C30H26F5NO6 B557589 Fmoc-Glu(OtBu)-OPfp CAS No. 86061-04-3

Fmoc-Glu(OtBu)-OPfp

Cat. No. B557589
CAS RN: 86061-04-3
M. Wt: 591.5 g/mol
InChI Key: AIDYQYOPUBOMTR-FQEVSTJZSA-N
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Description

“Fmoc-Glu(OtBu)-OPfp” is a selectively protected building block used for library synthesis or the preparation of γ-glutamyl peptides by Fmoc SPPS . It is the standard reagent for coupling glutamic acid into peptide sequences .


Synthesis Analysis

The synthesis of “Fmoc-Glu(OtBu)-OPfp” involves several steps. One method involves the coupling of Fmoc-Glu-OAll and Arg(Pbf)-OtBu to form Fmoc-Glu(Arg(Pbf)-OtBu)-OAll . Another method involves the use of a decoppering agent and solvent to obtain Glu(OtBu), followed by the addition of the Fmoc group protection reagent .


Molecular Structure Analysis

The molecular structure of “Fmoc-Glu(OtBu)-OPfp” can be found in various chemical databases .


Chemical Reactions Analysis

“Fmoc-Glu(OtBu)-OPfp” is used in solid-phase peptide synthesis and protein semi-synthesis for site-specific modification of peptides and proteins . It is also used in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using a Pd catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Glu(OtBu)-OPfp” can be found in various chemical databases .

Scientific Research Applications

  • Controlled Aggregation Properties of Modified Single Amino Acids : This study focused on the self-assembled structure formed by Fmoc-Glu(OtBu)-OH and related compounds. It was found that Fmoc-Glu(OtBu)-OH assembled into spheres at different concentrations and temperatures. These self-assembled structures have potential applications in designing novel nanoarchitectures for various fields including material chemistry, bioscience, and biomedical applications (Gour et al., 2021).

  • Facile SPS of Peptides with C-terminal Asn and Gln : This research introduced a method for preparing peptides with asparagine or glutamine termini using Fmoc-Asp-OtBu and Fmoc-Glu(OtBu) for peptide amide synthesis. This approach is significant in peptide chemistry (Breipohl et al., 2009).

  • Synthesis of Cyclic Peptides Containing a δ-Sugar Amino Acid : This study involved the use of Fmoc-protected δ-sugar amino acid, including Fmoc-Glu(OtBu), for synthesizing cyclic peptides. These cyclic peptides were evaluated as artificial receptors, highlighting the compound's role in the synthesis of bioactive molecules (Billing & Nilsson, 2005).

  • Solid-Phase Glycopeptide Synthesis : This research utilized building blocks like Nα-Fmoc-Tyr(Bz4-α-D-Glc)-OPfp, which is similar in structure to Fmoc-Glu(OtBu)-OPfp, for synthesizing glycopeptides. These glycopeptides were tested as substrates for specific biochemical processes (Jansson et al., 1996).

  • Cyclodextrin-Assisted Glycan Chain Extension : This study enhanced the solubility of protected amino acid glycans, including Fmoc-Thr(GalNAcα1)-OtBu, which is structurally related to Fmoc-Glu(OtBu)-OPfp, for enzymatic glycosylation. This method has implications in the synthesis of complex biomolecules (Dudziak et al., 2000).

  • A Paclitaxel-Conjugated Adenovirus Vector for Targeted Drug Delivery : This research used Fmoc-Glu(OtBu)-OH linkers to create a prodrug for targeted cancer treatment, demonstrating the compound's role in drug delivery systems (Shan et al., 2012).

Safety And Hazards

“Fmoc-Glu(OtBu)-OPfp” may be harmful if inhaled, swallowed, or absorbed through the skin. It may cause skin and eye irritation .

Future Directions

The future directions of “Fmoc-Glu(OtBu)-OPfp” involve its use in the synthesis of peptides and proteins with site-specific glutamate arginylation . There are also efforts to green the Fmoc/tBu solid-phase peptide synthesis process .

properties

IUPAC Name

5-O-tert-butyl 1-O-(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYQYOPUBOMTR-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26F5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459315
Record name Fmoc-Glu(OtBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

591.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Glu(OtBu)-OPfp

CAS RN

86061-04-3
Record name 5-(1,1-Dimethylethyl) 1-(2,3,4,5,6-pentafluorophenyl) N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86061-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Glu(OtBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-L-glutaminsäure-¿-t.-butylester pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
RJ Smith, CB Gorman… - Macromolecular Rapid …, 2019 - Wiley Online Library
In this work, the first synthesis of poly(amidoamine) (PAMAM) dendrimers whose branches are hybridized with peptide segments (DendriPeps) is reported. The intercalation of amino …
Number of citations: 6 onlinelibrary.wiley.com
RJ Smith, T Fabiani, S Wang, S Ramesh… - Journal of Polymer …, 2020 - Wiley Online Library
This article presents an integrated experimental and computational study of DendriPeps, a novel class of dendrimers featuring a polyamidoamine (PAMAM) backbone hybridized with …
Number of citations: 2 onlinelibrary.wiley.com
D Louis, J Bernillon, JO Paı̈sse, JM Wallach - Journal of Chromatography …, 1999 - Elsevier
The use of a peptide library of limited size, is considered to be more appropriate for studying a protease with a complex specificity, but very sensitive and efficient analytical techniques …
Number of citations: 14 www.sciencedirect.com
K Uray, F Hudecz - Molecular diversity, 2012 - Springer
Identification of protein epitopes via combinatorial chemistry was one of the most important discoveries of the past three decades. Mapping of linear antibody epitopes can be achieved …
Number of citations: 6 link.springer.com
G El Khoury, E Laurenceau, Y Chevolot… - Biosensors and …, 2010 - Elsevier
Peptide microarray can be implemented by immobilization of peptides on a solid support or by direct on-chip peptide synthesis (OCPS). In the first case, peptide primary sequences can …
Number of citations: 7 www.sciencedirect.com
L von Olleschik-Elbheim, A Bayâ… - … Toxins: Methods and …, 2000 - Springer
Bordetella pertussis, the causative agent of whooping cough, secretes a plethora of virulence factors contributing to the onset and characteristic of the disease. The exotoxin pertussis …
Number of citations: 1 link.springer.com
JS Kim, E Cui, HJ Kim - Journal of the American Society for Mass …, 2009 - Elsevier
Two orders of magnitude matrix-assisted laser desorption/ionization (MALDI) signal enhancement of phosphopeptides has been achieved by picolinamidination of N-terminal amine …
Number of citations: 15 www.sciencedirect.com
RJ Smith - 2021 - search.proquest.com
The past three decades have witnessed an exponential increase in the structural diversity and applications of dendrimers, spanning across drug delivery and diagnostics, protein and …
Number of citations: 2 search.proquest.com
Z Lin - 1996 - search.proquest.com
In recent years, an increasing body of evidence has implicated several heat shock proteins as" molecular chaperone" that assist protein folding in the cell. Among these chaperones, …
Number of citations: 2 search.proquest.com
A Caporale, I Woznica, E Schievano, S Mammi… - Amino acids, 2010 - Springer
A series of PTH hybrids containing a diamine [NH 2 (CH 2 ) n NH 2 ; n = 4, 5, 6] in the C-terminal position was synthesized based on the H-Aib-Val-Aib-Glu-Ile-Gln-Leu-Nle-His-Gln-Har-…
Number of citations: 8 link.springer.com

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